molecular formula C10H12F3NS B3103301 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine CAS No. 143627-51-4

2-((4-(Trifluoromethyl)benzyl)thio)ethanamine

Cat. No.: B3103301
CAS No.: 143627-51-4
M. Wt: 235.27 g/mol
InChI Key: NXYFKSKOAHLXDI-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethyl)benzyl)thio)ethanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl thioether and an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with ethanethiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylenediamine to yield the final product . The reaction conditions generally include moderate temperatures and inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Trifluoromethyl)benzyl)thio)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-(Trifluoromethyl)benzyl)thio)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine involves its interaction with specific molecular targets, leading to the disruption of cellular processes in pathogens. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This results in the inhibition of key enzymes and pathways essential for the survival of the target organisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylbenzyl)thio)ethanamine
  • 2-((4-Iodobenzyl)thio)ethanamine
  • 2-((4-Methylbenzyl)thio)benzo[d]thiazole

Uniqueness

2-((4-(Trifluoromethyl)benzyl)thio)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in its applications compared to similar compounds .

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NS/c11-10(12,13)9-3-1-8(2-4-9)7-15-6-5-14/h1-4H,5-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYFKSKOAHLXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213338
Record name 2-[[[4-(Trifluoromethyl)phenyl]methyl]thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143627-51-4
Record name 2-[[[4-(Trifluoromethyl)phenyl]methyl]thio]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143627-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[4-(Trifluoromethyl)phenyl]methyl]thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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